molecular formula C10H10N6 B1429627 2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1428139-39-2

2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B1429627
CAS No.: 1428139-39-2
M. Wt: 214.23 g/mol
InChI Key: GFCCYQCXYJVEGW-UHFFFAOYSA-N
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Description

2,7-Dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazole ring fused to a triazolo[1,5-a]pyrimidine core

Biochemical Analysis

Biochemical Properties

2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to the suppression of tumor cell proliferation . This compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, this compound has shown interactions with other biomolecules such as cyclin A2, enhancing its inhibitory effects on CDK2 .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis or programmed cell death . It influences cell signaling pathways by inhibiting the activity of CDK2, which is essential for the transition from the G1 to the S phase of the cell cycle. This inhibition results in decreased gene expression of proteins involved in cell proliferation and survival. Furthermore, this compound affects cellular metabolism by reducing the metabolic flux through pathways that are dependent on CDK2 activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding pocket of CDK2, thereby blocking the enzyme’s ability to phosphorylate its substrates . This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions within the active site of CDK2. Additionally, the compound may induce conformational changes in CDK2 that further enhance its inhibitory potency. The inhibition of CDK2 leads to downstream effects on gene expression, particularly the downregulation of genes involved in cell cycle progression and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of CDK2 activity and prolonged cell cycle arrest in cancer cells. Some studies have reported the development of resistance to the compound over time, likely due to adaptive cellular mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . There is a threshold dose beyond which the adverse effects outweigh the therapeutic benefits, highlighting the importance of dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites are then conjugated with glucuronic acid or sulfate and excreted via the kidneys . The compound’s interaction with metabolic enzymes can affect the levels of other metabolites, potentially leading to drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . In the cytoplasm, it interacts with CDK2 and other proteins involved in cell cycle regulation . In the nucleus, the compound can affect gene expression by modulating the activity of transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable hydrazine derivative with a diketone or β-diketone in the presence of a catalyst, followed by cyclization under acidic conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed: The reactions can yield various derivatives, including oxidized, reduced, or substituted forms of the original compound, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological activity of 2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine has been explored in various studies. It has shown potential as an antileishmanial, antimalarial, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is investigated for its therapeutic potential. Its derivatives have been evaluated for their efficacy in treating various diseases, including infectious diseases and cancer.

Industry: The compound's applications extend to material science, where it can be used in the design of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Comparison with Similar Compounds

  • 2,7-Dimethyl-6-(1H-pyrazol-3-yl)triazolo[1,5-a]pyrimidine

  • 2,7-Dimethyl-6-(1H-pyrazol-4-yl)triazolo[1,5-a]pyrimidine

  • 2,7-Dimethyl-6-(1H-pyrazol-5-yl)triazolo[1,5-a]pyrimidine

Uniqueness: 2,7-Dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern and the position of the pyrazole ring. This structural uniqueness can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2,7-dimethyl-6-(1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6/c1-6-8(9-3-4-12-14-9)5-11-10-13-7(2)15-16(6)10/h3-5H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCCYQCXYJVEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801163536
Record name [1,2,4]Triazolo[1,5-a]pyrimidine, 2,7-dimethyl-6-(1H-pyrazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428139-39-2
Record name [1,2,4]Triazolo[1,5-a]pyrimidine, 2,7-dimethyl-6-(1H-pyrazol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428139-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyrimidine, 2,7-dimethyl-6-(1H-pyrazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine

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